3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine
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Description
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy Applications
- Oxidative Phosphorylation (OXPHOS) Inhibition for Cancer Treatment : A study by Sica et al. (2019) explored the inhibition of OXPHOS as a strategy to kill cancer cells. The research utilized a complex I inhibitor, BAY87-2243 (B87), combined with dimethyl α-ketoglutarate (DMKG) to enhance the antineoplastic effect both in vitro and in vivo. This combination led to significant metabolic reprogramming and induced cell death in cancer cells, highlighting a potential therapeutic approach for cancer treatment (Sica et al., 2019).
Antimicrobial Activity
- Bacterial Biofilm and MurB Enzyme Inhibition : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and MRSA. These compounds showed significant biofilm inhibition activities, surpassing those of the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against the MurB enzyme, a key target for antibiotic action (Mekky & Sanad, 2020).
Inhibitors for Biological Targets
- Cannabinoid Receptor Antagonism : A study discussed the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding and activity. This research contributes to understanding how modifications in the chemical structure can influence receptor interaction and antagonist activity, relevant for designing compounds with specific biological effects (Shim et al., 2002).
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-20-13(6-7-17-20)16(22)21-8-2-3-11(10-21)9-14-18-15(19-23-14)12-4-5-12/h6-7,11-12H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQLTJVRCVTHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.